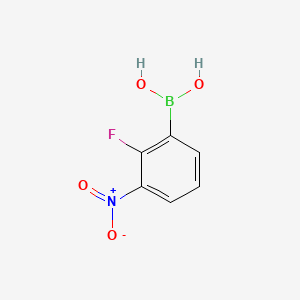
2-Fluoro-3-nitrophenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-3-nitrophenylboronic acid is a chemical compound with the molecular formula C6H5BFNO4 . It is used as a reactant in various chemical reactions .
Synthesis Analysis
The synthesis of 2-Fluoro-3-nitrophenylboronic acid involves several steps. Starting from o-methylphenol, a nitration reaction is carried out to selectively generate a key intermediate 2-methyl-6-nitrophenol. This is followed by hydroxyl chlorination to generate 2-chloro-3-nitrotoluene, then a fluorination reaction to generate 2-fluoro-3-nitrotoluene, and finally, the methyl group is oxidized under the action of an oxidant to generate 2-fluoro-3-nitrobenzoic acid .Molecular Structure Analysis
The molecular weight of 2-Fluoro-3-nitrophenylboronic acid is 184.92 . The InChI code is 1S/C6H5BFNO4/c8-6-4 (7 (10)11)2-1-3-5 (6)9 (12)13/h1-3,10-11H .Chemical Reactions Analysis
2-Fluoro-3-nitrophenylboronic acid can be involved in various chemical reactions. For instance, it can participate in Suzuki–Miyaura coupling reactions . It can also undergo catalytic protodeboronation .Applications De Recherche Scientifique
Suzuki–Miyaura Coupling
- Application Summary : The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It’s used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Organoboron reagents, such as “2-Fluoro-3-nitrophenylboronic acid”, are used in this process due to their stability, ease of preparation, and environmentally benign nature .
- Methods of Application : The SM coupling reaction involves two main steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
- Results or Outcomes : The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium(II) complexes .
Synthesis of Liquid Crystalline Compounds
- Application Summary : Phenylboronic acids have been used to synthesize novel liquid crystalline compounds .
- Methods of Application : This typically involves palladium-catalyzed cross-couplings .
- Results or Outcomes : The resulting compounds, such as fluorobiphenylcyclohexenes and difluoroterphenyls, exhibit unique properties that make them suitable for use in liquid crystal displays .
Synthesis of Leukotriene B4 Receptor Agonists
- Application Summary : Phenylboronic acids have also been used in the synthesis of o-phenylphenols, which are potent leukotriene B4 receptor agonists .
- Methods of Application : The specific methods of synthesis would depend on the exact structure of the desired agonist, but would likely involve palladium-catalyzed cross-couplings .
- Results or Outcomes : These agonists can be used in the study of inflammatory responses, as leukotriene B4 is a potent inflammatory mediator .
Synthesis of Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 1
- Application Summary : Phenylboronic acids have been used in the synthesis of inhibitors of 17β-hydroxysteroid dehydrogenase type 1 .
- Methods of Application : The specific methods of synthesis would depend on the exact structure of the desired inhibitor, but would likely involve palladium-catalyzed cross-couplings .
- Results or Outcomes : These inhibitors can be used in the study of steroid hormone metabolism, as 17β-hydroxysteroid dehydrogenase type 1 is involved in the final step of estrogen biosynthesis .
Preparation of Boronic Esters
- Application Summary : Phenylboronic acids have been used in the preparation of boronic esters .
- Methods of Application : This typically involves the reaction of the phenylboronic acid with an alcohol in the presence of a base .
- Results or Outcomes : Boronic esters are versatile reagents that can be used in a variety of organic reactions, including Suzuki–Miyaura coupling .
Propriétés
IUPAC Name |
(2-fluoro-3-nitrophenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BFNO4/c8-6-4(7(10)11)2-1-3-5(6)9(12)13/h1-3,10-11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSOFYUHJLGRFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)[N+](=O)[O-])F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BFNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674558 |
Source


|
| Record name | (2-Fluoro-3-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.92 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-nitrophenylboronic acid | |
CAS RN |
1150114-29-6 |
Source


|
| Record name | (2-Fluoro-3-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

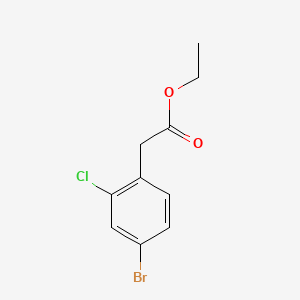
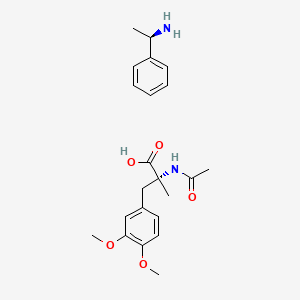
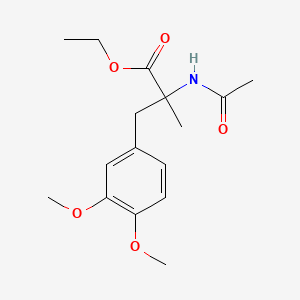

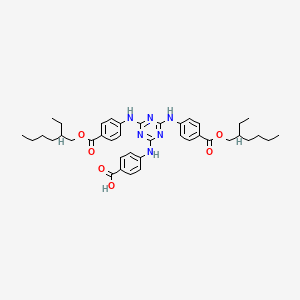
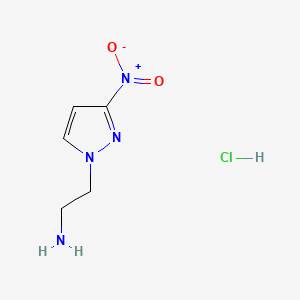
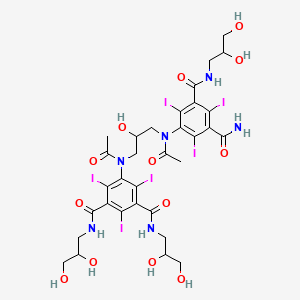
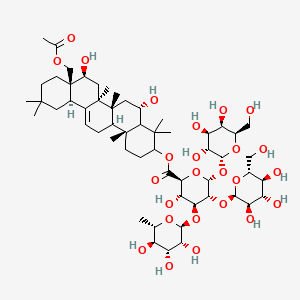
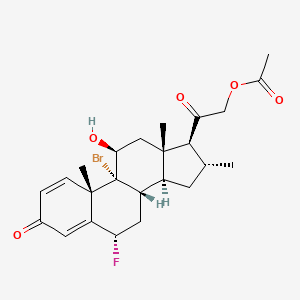
![1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine](/img/structure/B585754.png)
![8-Chloro-3-ethyl-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B585758.png)